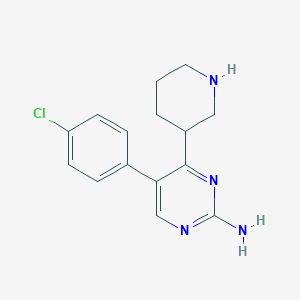
5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine
Vue d'ensemble
Description
5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, also known as CPPA, is a heterocyclic compound containing both an amine and an aromatic ring. It is widely used in the synthesis of various compounds and has been studied for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation :
- A study by (Yu Lan et al., 2014) discussed the synthesis of new pyrimidines as potent sigma-1 receptor (σ1R) antagonists, which have potential in treating neuropathic pain. The paper highlighted the crucial nature of the pyrimidine scaffold and the need for a basic amine for activity.
Antimicrobial and Anticancer Agents :
- Research by (H. Hafez et al., 2016) synthesized derivatives of pyrazolo[4,3-d]-pyrimidine, exhibiting significant antimicrobial and anticancer activities. This study opens avenues for using similar compounds in therapeutic applications.
Synthesis Techniques and Intermediate Compounds :
- A process for synthesizing 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, was described by (Haiming Zhang et al., 2009). This demonstrates the compound's utility in synthesizing more complex molecules for medical use.
Anticonvulsant Properties and Structural Analysis :
- The paper by (Guy Georges et al., 1989) explored the crystal structures of anticonvulsant compounds containing a similar pyrimidine structure. These findings contribute to understanding the structural basis of the anticonvulsant properties.
GPR119 Agonists for Diabetes Treatment :
- The study by (Osamu Kubo et al., 2021) involved the design and synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, highlighting their potential in treating diabetes.
Synthesis of Derivatives for Pharmacological Studies :
- Research on the synthesis of new derivatives of N-arylpyrimidin-2-amine using a palladium catalyst was conducted by (I. El-Deeb et al., 2008). This research provides insights into the development of pharmacologically relevant compounds.
Antipsychotic Potential :
- The paper by (E. Raviña et al., 2000) examined butyrophenones with structures similar to the query compound, investigating their potential as antipsychotic agents.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGFFFNZWBXWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






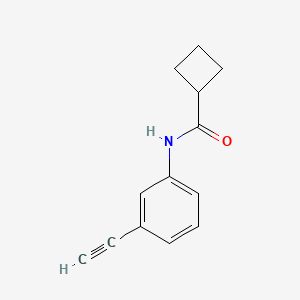
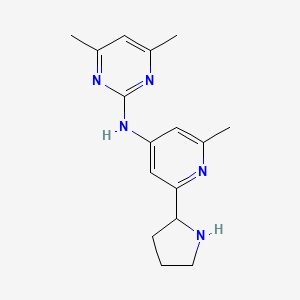
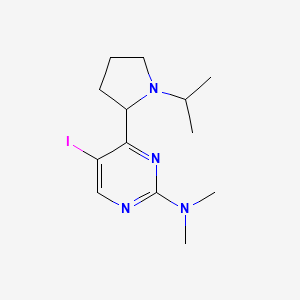
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
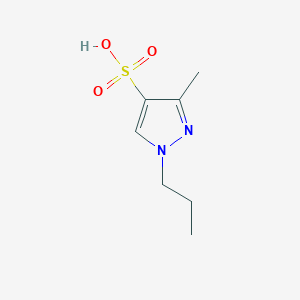
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)
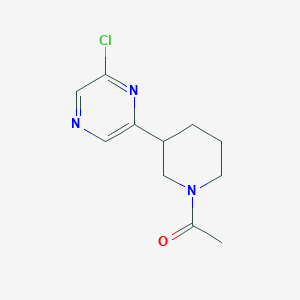

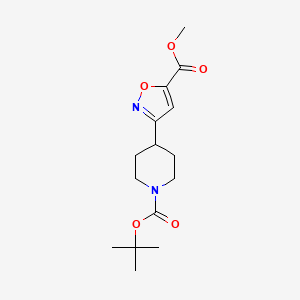
![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)